Product packaging for Cancer/testis antigen 1 (124-135)(Cat. No.:)

Cancer/testis antigen 1 (124-135)

Cat. No.: B1575021
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Overview of Cancer/Testis Antigens (CTAs) in Biology and Disease

Defining Characteristics and Restricted Expression Profile

Cancer/Testis Antigens are a group of proteins whose normal expression is largely confined to the germ cells of the adult testis, an organ considered to be immune-privileged. nih.govmdpi.com Some CTAs are also expressed in the placenta. nih.gov This restricted expression is a defining feature of CTAs and is crucial to their potential as cancer-specific targets. nih.govmdpi.com In most other normal adult tissues, the genes encoding these antigens are silent. nih.govnih.gov The CTA family is extensive, with over 200 identified antigens, which can be broadly categorized into X-linked and non-X-linked CTAs. nih.gov The X-linked CTAs are often found in clusters on the X chromosome. nih.gov

Aberrant Re-expression in Malignancies

A key characteristic of CTAs is their aberrant re-expression in a wide variety of human cancers, including melanoma, lung cancer, bladder cancer, and liver cancer. nih.govnih.gov This re-expression is not lineage-specific, meaning a single type of CTA can be found in different types of tumors. nih.govresearchgate.net The expression of CTAs in tumors is often heterogeneous and can be associated with more advanced and aggressive disease, as well as a poorer prognosis. nih.govvulcanchem.com For instance, the frequency of MAGE-A1 expression has been observed to be higher in metastatic melanomas compared to primary tumors. vulcanchem.com This re-expression in cancer cells, which are not immune-privileged, allows the immune system to recognize these antigens as foreign, making them a target for immune responses. vulcanchem.com

Historical Context of CTA Discovery and Significance

The discovery of CTAs dates back to the early 1990s with the identification of the first human tumor antigen, MAGE-A1 (initially termed MAGE-1). nih.govnih.gov This discovery was made through the use of autologous typing, where cytotoxic T lymphocytes (CTLs) from a melanoma patient were shown to recognize an antigen present on the patient's own tumor cells. nih.govvulcanchem.com Subsequent research using techniques like serological analysis of recombinant cDNA expression libraries (SEREX) led to the identification of a growing number of antigens with a similar cancer/testis-restricted expression pattern. nih.govgoogle.com This led to the coining of the term "Cancer/Testis antigen" by Old and Chen. nih.gov The discovery of CTAs was a significant breakthrough in cancer immunology as it provided a new class of tumor-associated antigens that are highly specific to cancer cells, thereby opening new avenues for the development of targeted immunotherapies. nih.govvulcanchem.com

MAGE-A1 as a Prototypical Cancer/Testis Antigen 1

Discovery and Classification within the MAGE Family

MAGE-A1 was the very first Cancer/Testis Antigen to be identified. nih.govnih.gov It was discovered in a melanoma patient and was initially named MAGE-1. nih.gov Further research revealed that MAGE-A1 belongs to a large family of related genes known as the MAGE (Melanoma-Associated Antigen) gene family. researchgate.net The members of the MAGE-A subfamily, including MAGE-A1, are classified as type I MAGEs and are considered cancer-testis antigens due to their expression being primarily in the testis and aberrantly in various cancers. researchgate.net The MAGE family is extensive, with members showing 50% to 80% sequence identity to each other. pnas.org

Genomic Localization and Gene Structure

The gene encoding MAGE-A1, MAGEA1, is located on the long arm of the X chromosome, specifically in the Xq28 region. google.com The MAGE-A genes are clustered in this region. A notable feature of the MAGEA1 gene, and other MAGE-A genes, is that its entire coding sequence is contained within a single large terminal exon. This is in contrast to the promoters and first exons of the MAGE-A genes, which exhibit considerable variability. This structural organization suggests that the MAGE gene family can express similar functions under different transcriptional controls. pnas.org

Significance of Peptide Epitopes in MAGE-A1 Research

The immune system, specifically T cells, does not recognize whole protein antigens. Instead, it identifies short fragments of these proteins, known as peptides or epitopes, which are presented on the surface of cells by Major Histocompatibility Complex (MHC) molecules. mdpi.comoup.com The discovery that MAGE-A1 could be recognized by a patient's own T cells spurred intense research into identifying the specific peptide epitopes derived from this protein. frontiersin.orgnih.gov The identification of these epitopes is a critical step in understanding the immune response to MAGE-A1-expressing tumors and is fundamental to the design of targeted immunotherapies, such as cancer vaccines and engineered T-cell therapies. mdpi.comoup.com

These MAGE-A-derived peptides, presented by MHC class I molecules, enable CD8+ cytotoxic T cells to recognize and eliminate cancer cells. mdpi.com Numerous studies have focused on identifying specific MAGE-A1 epitopes and the particular HLA (Human Leukocyte Antigen) molecules that present them, as this determines which patient populations could potentially respond to an epitope-specific therapy. oup.com

The study of specific antigenic fragments, or peptides, derived from tumor-associated antigens like MAGE-A1 is driven by the need for highly specific and effective cancer immunotherapies. oup.com By isolating the exact peptide sequence that triggers an anti-tumor immune response, researchers can develop peptide-based vaccines designed to stimulate a patient's T cells to attack the tumor. nih.govmdpi.com This approach offers several advantages, including the potential for a highly targeted attack on cancer cells while sparing normal tissues, thereby reducing the side effects associated with conventional therapies. frontiersin.org

Research into these fragments aims to:

Identify Immunogenic Epitopes: Not all peptides from a protein are capable of eliciting a strong immune response. A key goal is to identify the most immunogenic epitopes that can effectively activate T cells. oup.com

Determine HLA Restriction: Peptides are presented by specific HLA molecules, which vary among individuals. Identifying the HLA restriction of a given peptide is crucial for matching the therapy to the patient. oup.com

Develop Targeted Therapies: Identified peptides can be synthesized and used in various therapeutic platforms. nih.gov These include multi-peptide vaccines, where several epitopes are combined to induce a broad immune response, or in adoptive T-cell therapies, where a patient's T cells are engineered to recognize a specific peptide-MHC complex. nih.govmdpi.com

Monitor Immune Responses: Specific peptide epitopes are essential tools for monitoring the effectiveness of an immunotherapy in clinical trials, allowing researchers to measure the T-cell response to the vaccine or therapy. nih.gov

Within the full-length MAGE-A1 protein, the specific peptide fragment encompassing amino acids 124-135 is a subject of research interest. This peptide is utilized in laboratory settings to investigate immune responses and is considered a potential element in the development of cancer vaccines and other immunotherapeutic approaches. vulcanchem.com

While detailed, publicly available research findings on the specific immunogenicity or clinical application of the 124-135 fragment are limited, the study of such peptides is a cornerstone of cancer immunology. The investigation of defined fragments like Cancer/testis antigen 1 (124-135) is crucial for dissecting the complex interaction between the immune system and cancer cells. This research paves the way for creating novel, highly specific therapies aimed at harnessing the immune system to fight malignancies that express the MAGE-A1 antigen.

Properties

sequence

KEFTVSGNILTI

source

Homo sapiens (human)

storage

Common storage 2-8℃, long time storage -20℃.

Synonym

Cancer/testis antigen 1 (124-135); NY-ESO-1 (124-135)

Origin of Product

United States

Molecular Biology and Immunogenetics of Cancer/testis Antigen 1 Mage A1 and Its Epitopes

Gene Expression and Transcriptional Regulation of MAGE-A1

The expression of the MAGEA1 gene is tightly controlled and typically restricted to male germ cells. Its aberrant activation in various cancers makes it a key target of interest in oncology. This expression is primarily governed by a combination of epigenetic and transcriptional factors.

Transcriptional Activators and Repressors

Once the epigenetic silencing of the MAGEA1 promoter is lifted in cancer cells, several transcription factors can bind to the DNA and regulate its expression. The promoter of the MAGEA1 gene contains binding sites for transcription factors such as Ets and Sp1. spandidos-publications.commdpi.com The Ets family of transcription factors, in particular, has been shown to be responsible for high transcriptional activation of MAGEA1. spandidos-publications.commdpi.com Demethylation of these specific binding sites is a critical step for activating gene expression. sb-peptide.com

The protein BORIS (Brother of the Regulator of Imprinted Sites), another cancer-testis antigen, has also been implicated as an activator of MAGEA1 expression. sb-peptide.com Ectopic expression of BORIS can induce both the expression and demethylation of the MAGEA1 promoter. sb-peptide.com

Interestingly, the MAGE-A1 protein itself can function as a transcriptional repressor. It has been shown to interact with Ski Interacting Protein (SKIP), a transcriptional coregulator. nih.govmdpi.com Through its binding to SKIP, MAGE-A1 can inhibit the transcriptional activity of other proteins, such as the intracellular domain of Notch1. nih.govnih.gov Furthermore, MAGE-A1 can recruit histone deacetylase 1 (HDAC1), a key enzyme in transcriptional repression, to promoter regions, thereby actively suppressing gene expression. spandidos-publications.comnih.govmdpi.com This suggests a role for MAGE-A1 in modulating specific gene expression patterns that could contribute to tumorigenesis. nih.gov

Table 2: Proteins Regulating MAGE-A1 Transcription

Protein Type Function in MAGE-A1 Regulation
Ets-1 Transcriptional Activator Binds to the demethylated MAGEA1 promoter to drive high levels of transcription. spandidos-publications.commdpi.com
Sp1 Transcriptional Activator Binds to the MAGEA1 promoter; its binding is prevented by methylation. spandidos-publications.comsb-peptide.com
BORIS Transcriptional Activator Can induce demethylation and expression of the MAGEA1 gene. sb-peptide.com
MAGE-A1 Transcriptional Repressor Interacts with SKIP and recruits HDAC1 to repress the transcription of other genes. spandidos-publications.comnih.govmdpi.comnih.gov
SKIP Coregulator Acts as a protein partner for MAGE-A1, mediating its transcriptional repressor function. nih.govmdpi.com

| HDAC1 | Repressor Enzyme | Recruited by MAGE-A1 to deacetylate histones and repress transcription. nih.govmdpi.com |

MAGE-A1 Protein Structure and Post-Translational Considerations

The function and antigenicity of the MAGE-A1 protein are dictated by its three-dimensional structure and any subsequent modifications.

MAGE Homology Domain and Protein Architecture

All members of the MAGE family of proteins share a highly conserved region of about 170-200 amino acids known as the MAGE Homology Domain (MHD). nih.govnih.gov This domain is the defining feature of the MAGE protein family and is typically located near the C-terminus, though it can be found in a more central position in some MAGE proteins. nih.govtscan.com The MAGE-A1 protein contains a single copy of the MHD. nih.gov

Structural studies have revealed that the MHD is composed of two tandem winged-helix motifs, referred to as WH-A and WH-B. nih.gov This structural architecture is critical for the protein's function, including its interactions with other proteins. nih.gov The MHD of MAGE-A1 is known to mediate its binding to RING ligase partners, functioning as a regulator of protein ubiquitination. nih.govnih.gov

Post-Translational Modifications relevant to Function or Antigenicity (if research exists)

Post-translational modifications (PTMs) are crucial for regulating the function of many proteins. In the context of MAGE-A1, a key functional consideration is its role in the ubiquitination of other proteins. Ubiquitination is a PTM where ubiquitin molecules are attached to a substrate protein, often targeting it for degradation. spandidos-publications.com

Research indicates that MAGE-A1 itself is not just a target but a regulator of this process. MAGE-A1 can form a complex with the E3 RING ubiquitin ligase TRIM31. nih.govresearchgate.net Within this complex, MAGE-A1 functions as a cofactor, stimulating the auto-ubiquitination and E3 ubiquitin-ligase activity of TRIM31. nih.govresearchgate.netnih.gov This suggests that a primary function of MAGE-A1 is to act as a scaffold or regulator that enhances the ubiquitination of specific target proteins, which in turn influences cellular processes that may favor tumor growth. spandidos-publications.comnih.gov

Direct evidence from the reviewed literature regarding PTMs of the MAGE-A1 protein itself, such as phosphorylation or glycosylation, and how these modifications might impact its antigenicity, is limited. While PTMs are known to influence protein stability and immune recognition in general, specific studies detailing these modifications on MAGE-A1 and their direct consequences for T-cell epitope presentation are not prominently featured in the available research. mdpi.comnih.govresearchgate.net

Characterization of MAGE-A1 Epitopes, including the (124-135) Fragment

As a tumor-associated antigen, MAGE-A1 can be processed into small peptide fragments, or epitopes, which are presented on the surface of cancer cells by Major Histocompatibility Complex (MHC) molecules (in humans, called Human Leukocyte Antigens or HLA). nih.gov These MAGE-A1 epitopes can be recognized by cytotoxic T lymphocytes (CTLs), making them prime targets for cancer immunotherapy. nih.govnih.gov

Numerous MAGE-A1 epitopes restricted by various HLA class I and class II alleles have been identified and characterized. nih.govtscan.comresearchgate.nettscan.com The identification of these epitopes is crucial for the development of peptide-based vaccines and T-cell receptor (TCR) engineered T-cell therapies. nih.govgoogle.com

Some of the well-characterized MAGE-A1 epitopes include:

MAGE-A1 (161-169) - EADPTGHSY: This peptide is presented by HLA-A1 and has been a target for melanoma-specific CTLs. nih.gov Interestingly, this same peptide can also be presented by HLA-B35 molecules, extending its potential therapeutic use to a broader patient population. amsterdamumc.nl

MAGE-A1 (278-286) - KVLEYVIKV: This epitope is presented by HLA-A*02:01 and has been identified on breast carcinoma cells. sb-peptide.com It is used to stimulate specific CTLs, and its immunogenicity has made it a candidate for anticancer therapies. sb-peptide.comnih.gov

Table 3: Examples of Characterized MAGE-A1 Epitopes

Epitope (Amino Acid Position) Peptide Sequence Presenting HLA Allele Reference(s)
MAGE-A1 (161-169) EADPTGHSY HLA-A1, HLA-B35 nih.govamsterdamumc.nl
MAGE-A1 (278-286) KVLEYVIKV HLA-A*02:01 sb-peptide.comnih.gov
MAGE-A1 (A*01:01 epitope) Not specified HLA-A*01:01 tscan.comresearchgate.net

| MAGE-A1 (C07:02 epitope) | Not specified | HLA-C07:02 | researchgate.net |

Regarding the specific fragment Cancer/testis antigen 1 (124-135) , extensive review of the provided search results yielded no specific information. This particular amino acid sequence is not identified as a known or characterized T-cell epitope in the researched literature. While many epitopes from the MAGE-A1 protein have been discovered and studied for their immunogenic potential, the 124-135 fragment does not appear to be among them.

Identification of Immunogenic Peptide Sequences

The identification of immunogenic peptides from Cancer/Testis Antigen 1 (MAGE-A1) is a crucial step in the development of cancer immunotherapies. These peptides, when presented by Major Histocompatibility Complex (MHC) molecules on the surface of tumor cells, can be recognized by cytotoxic T lymphocytes (CTLs), leading to tumor cell destruction. Researchers have employed various strategies to identify these naturally processed and presented epitopes.

One common approach involves using in vitro stimulation of T lymphocytes with dendritic cells that have been engineered to express the full-length MAGE-A1 gene. nih.gov This method allows for the selection of CTLs that recognize naturally processed peptides. nih.gov The specificity of these CTL clones is then mapped using a set of overlapping synthetic peptides that span the MAGE-A1 protein sequence. nih.gov

Another method combines predictive algorithms with high-performance liquid chromatography and mass spectrometry to directly identify peptides eluted from the surface of tumor cells. nih.govresearchgate.net This "Predict-Calibrate-Detect" approach has successfully identified MAGE-A1 peptides presented by cancer cells. nih.govresearchgate.net

Furthermore, heteroclitic peptides, which are modified versions of native peptides with improved binding to HLA molecules, have been designed to enhance immunogenicity. nih.govoup.comvaxon-biotech.eu These synthetic peptides can induce CTLs that cross-react with the original tumor antigen. nih.govoup.comvaxon-biotech.eu

Through these methodologies, a number of immunogenic peptide sequences from MAGE-A1 have been identified.

HLA Restriction Specificities of MAGE-A1 Epitopes (e.g., HLA-A02:01, HLA-A01:01, HLA-C*07:02)

The presentation of MAGE-A1 epitopes to T cells is restricted by specific Human Leukocyte Antigen (HLA) class I molecules. The HLA system is highly polymorphic, meaning different individuals express different HLA alleles. Therefore, a key aspect of research has been to identify MAGE-A1 peptides and their corresponding HLA restrictions to broaden the applicability of potential immunotherapies.

CTLs recognize MAGE-A1 peptides in the context of various HLA alleles, including HLA-A02:01, HLA-A01:01, and HLA-C07:02. tscan.com For instance, the peptide EADPTGHSY is presented by HLA-A1 molecules. pnas.orgnih.govnih.govfree.fr The peptide KVLEYVIKV has been identified as being presented by HLA-A0201. nih.govnih.gov

Research has also identified epitopes restricted by other HLA alleles such as HLA-A3, -A28, -B53, -Cw2, and -Cw3. nih.gov The discovery of a novel HLA-C*07:02-restricted epitope of MAGE-A1 was made by identifying TCRs from a patient who showed significant tumor reduction after checkpoint therapy. This highlights the importance of exploring a wide range of HLA restrictions.

The following table summarizes some of the identified MAGE-A1 immunogenic peptides and their specific HLA restrictions.

Peptide SequenceAmino Acid PositionHLA Restriction
EADPTGHSY161-169HLA-A1 pnas.orgfree.frjpt.com
KVLEYVIKV278-286HLA-A02:01 nih.govnih.gov
SLFRAVITKNot SpecifiedHLA-A3 nih.gov
EVYDGREHSANot SpecifiedHLA-A68 nih.gov
UnspecifiedNot SpecifiedHLA-A28 nih.gov
UnspecifiedNot SpecifiedHLA-B53 nih.gov
UnspecifiedNot SpecifiedHLA-Cw2 nih.gov
UnspecifiedNot SpecifiedHLA-Cw3 nih.gov
UnspecifiedNot SpecifiedHLA-C07:02

Peptide Abundance and Presentation Efficiency in Research Models

The effectiveness of a T-cell-based immunotherapy is not only dependent on the immunogenicity of a peptide but also on its abundance on the tumor cell surface and the efficiency of its processing and presentation. t-knife.com A higher number of peptide-MHC complexes on a cell increases the likelihood of its recognition and elimination by CTLs.

Research using mass spectrometry has allowed for the quantification of specific MAGE-A1 epitopes on cancer cells. For example, the HLA-A*0201-restricted peptide KVLEYVIKV was estimated to be present at approximately 18 copies per cell on a human breast carcinoma cell line after induction with interferon-gamma. nih.govresearchgate.net

Studies comparing different MAGE-A1 epitopes have shown significant variations in their abundance. Immunopeptidomics analysis of multiple MAGE-A1 positive tumor cell lines revealed that the HLA-A02:01-restricted epitope KVL was substantially more abundant than the HLA-A03:01-restricted epitope SLF and the HLA-B*07:02-restricted epitope RVR. t-knife.com In some cell lines, other epitopes like GTL and KVA were detected but at a much lower abundance than KVL. t-knife.com

The efficiency of antigen processing and presentation is a complex process influenced by factors such as the proteasome's activity. nih.gov Studies have shown that some MAGE-A1 peptides can be processed efficiently by both the standard proteasome and the immunoproteasome, which is often upregulated in tumors or by interferon-gamma. nih.gov This suggests that the presentation of these epitopes can be robust under different cellular conditions. nih.gov

The following table provides examples of research findings on the abundance of specific MAGE-A1 epitopes.

PeptideHLA RestrictionCell Line ModelEstimated Abundance
KVLEYVIKVHLA-A0201KS24.22 (human breast carcinoma)~18 molecules/cell nih.govresearchgate.net
KVLHLA-A02:01K562_A2_MAGE-A1Highest abundance compared to other epitopes t-knife.com
GTLHLA-A02:01K562_A2_MAGE-A1Substantially lower abundance than KVL t-knife.com
KVAHLA-A02:01K562_A2_MAGE-A1Substantially lower abundance than KVL t-knife.com
SLFHLA-A03:01Multiple MAGE-A1+ tumor cell linesSubstantially less abundant than KVL t-knife.com
RVRHLA-B07:02Multiple MAGE-A1+ tumor cell linesSubstantially less abundant than KVL t-knife.com

Antigen Processing and Presentation Pathways of Cancer/testis Antigen 1 Mage A1 Epitopes

Endogenous Antigen Processing for MHC Class I Presentation

The presentation of endogenous antigens, such as MAGE-A1, on MHC class I molecules is a fundamental process for CD8+ T cell surveillance. nih.govnih.gov This pathway involves several key steps, beginning with the degradation of the protein into smaller peptides.

The initial step in the generation of MHC class I-presented peptides from intracellular proteins like MAGE-A1 is degradation by the ubiquitin-proteasome system. nih.govnih.gov Proteins targeted for degradation are typically marked with ubiquitin molecules, which directs them to the proteasome, a large protein complex that functions as the primary protein degradation machinery in eukaryotic cells. nih.govnih.gov The proteasome cleaves these proteins into smaller oligopeptides. nih.govnih.gov These resulting peptides are often precursors to the final antigenic epitopes and may require further trimming. nih.gov Some studies suggest that defective ribosomal products (DRiPs), which are rapidly degraded polypeptides, can also be a significant source of peptides for MHC class I presentation, allowing for rapid immune surveillance of newly synthesized proteins. nih.gov

Following their generation in the cytoplasm, the peptide fragments are transported into the endoplasmic reticulum (ER) by the Transporter Associated with Antigen Processing (TAP). researchgate.net The TAP complex is a heterodimer consisting of TAP1 and TAP2 subunits, which form a channel across the ER membrane. researchgate.net This process is an essential step, linking the cytosolic pool of peptides with the MHC class I molecules residing in the ER. The transport of peptides by TAP is an ATP-dependent process. The affinity of a peptide for the TAP transporter is a crucial factor in its eventual presentation on an MHC class I molecule. portlandpress.com

Once inside the endoplasmic reticulum, the N-terminally extended peptide precursors are often further trimmed by the Endoplasmic Reticulum Aminopeptidase Associated with Antigen Processing (ERAAP), also known as ERAP1 in humans. nih.govnih.govyoutube.com ERAAP plays a critical role in customizing peptides to the optimal length for binding to MHC class I molecules, which is typically 8-10 amino acids. nih.govnih.govresearchgate.net ERAAP can both trim peptides to the correct size and destroy other peptides, thereby shaping the final repertoire of peptides presented on the cell surface. nih.gov The function of ERAAP is synergistic with MHC class I molecules; the MHC molecule can bind to proteolytic intermediates and protect them from complete degradation, allowing ERAAP to make the final cut. nih.gov

MHC Class I Molecule Loading and Surface Expression

Within the endoplasmic reticulum, MHC class I molecules, composed of a heavy chain and a beta-2 microglobulin light chain, are held in a receptive state by a peptide-loading complex. youtube.comyoutube.com This complex includes chaperones like calreticulin (B1178941) and tapasin, which associate with the TAP transporter. youtube.comyoutube.com When a peptide of the appropriate length and with the correct anchor residues binds to the peptide-binding groove of the MHC class I molecule, the complex becomes stable. youtube.com This stable peptide-MHC class I complex is then released from the peptide-loading complex and transported from the ER, through the Golgi apparatus, to the cell surface. youtube.com Once on the cell surface, the peptide-MHC complex can be recognized by the T-cell receptors of CD8+ cytotoxic T lymphocytes, initiating an immune response against the tumor cell. youtube.com

Cross-Presentation Mechanisms of MAGE-A1 (124-135)

Cross-presentation is a process where exogenous antigens, such as those from tumor cells, are taken up by professional antigen-presenting cells (APCs), like dendritic cells, and presented on their MHC class I molecules to activate CD8+ T cells. While the primary pathway for MAGE-A1 presentation is endogenous, cross-presentation can be crucial for initiating an anti-tumor immune response. Some in vitro studies have suggested that the formation of immune complexes between MAGE-A3 protein (which shares homology with MAGE-A1) and antibodies can facilitate its cross-presentation to CD8+ T cells. pnas.org This suggests that antibodies against MAGE-A1 could potentially enhance its cross-presentation and subsequent T-cell responses. Furthermore, inflammatory signals, such as those mediated by Toll-like receptors, may also enhance cross-presentation. pnas.org

Antigen Presentation Modulation by Tumor Microenvironment Factors

The tumor microenvironment can significantly influence the expression and presentation of tumor antigens like MAGE-A1. nih.gov One key mechanism is through epigenetic modifications. The expression of MAGE-A genes is often silenced in normal somatic tissues due to DNA hypermethylation of their promoter regions. nih.gov In tumor cells, this methylation can be reversed, leading to MAGE-A1 expression. nih.gov Consequently, agents that inhibit DNA methyltransferases (DNMTs), such as decitabine, have been shown to increase the expression of MAGE-A1 in cancer cell lines. nih.gov This effect can be further enhanced by histone deacetylase inhibitors. nih.gov Therefore, modulating the tumor microenvironment with such agents could potentially increase the presentation of MAGE-A1 epitopes, making tumor cells more visible to the immune system. nih.gov

Immunological Recognition and Cellular Responses to Cancer/testis Antigen 1 124 135

T-Cell Recognition of MAGE-A1 Epitopes

The recognition of MAGE-A1 epitopes by T cells is a critical first step in the anti-tumor immune response. Both CD8+ cytotoxic T lymphocytes (CTLs) and CD4+ helper T-cells have been shown to recognize specific MAGE-A1 peptides.

CD8+ CTLs are key effector cells in anti-tumor immunity, capable of directly killing cancer cells. wikipedia.org They recognize short MAGE-A1 peptides (epitopes) presented by MHC class I molecules on the surface of tumor cells. nih.gov Research has identified several MAGE-A1 epitopes that can elicit CTL responses.

A method using monocyte-derived dendritic cells transduced with the full MAGE-A1 gene has been successful in identifying naturally processed and presented epitopes. nih.gov This approach led to the identification of five new MAGE-A1 epitopes recognized by CTLs in the context of various HLA molecules, including HLA-A3, -A28, -B53, -Cw2, and -Cw3. nih.govoup.com The identification of these epitopes expands the potential patient population that could benefit from MAGE-A1-targeted immunotherapies. oup.com

Another identified MAGE-A1-derived peptide, KVLEYVIKV, has been shown to be recognized by CD8+ T cells. ascopubs.org The frequency of CTL precursors specific for MAGE antigens is generally low in healthy individuals, estimated to be around 4 x 10⁻⁷ of CD8+ T cells. nih.govpnas.org However, vaccination can increase the frequency of these antigen-specific T cells. nih.govaacrjournals.org

MAGE-A1 EpitopeHLA RestrictionReference
EADPTGHSYHLA-A1 pnas.org
KVLEYVIKVHLA-A2 ascopubs.org
(Undisclosed)HLA-A3 nih.govoup.com
(Undisclosed)HLA-A28 nih.govoup.com
(Undisclosed)HLA-B53 nih.govoup.com
(Undisclosed)HLA-Cw2 nih.govoup.com
(Undisclosed)HLA-Cw3 nih.govoup.com

This table summarizes some of the known MAGE-A1 epitopes recognized by CD8+ T-cells and their corresponding HLA restrictions.

CD4+ T-cells, upon recognizing their specific MAGE-A1 epitope, can provide help to CD8+ T-cells, enhancing their activation, proliferation, and cytotoxic function. aai.org This help is often mediated through the interaction of CD40L on the CD4+ T-cell with CD40 on antigen-presenting cells (APCs), leading to better priming of CTLs. aai.org

Furthermore, CD4+ T-cells can be genetically engineered to recognize MHC class I-restricted MAGE-A1 epitopes. Studies have shown that by co-introducing the CD8α co-receptor along with a MAGE-A1 specific T-cell receptor (TCR), CD4+ T-cells can be redirected to recognize and respond to HLA-A1+/MAGE-A1+ melanoma cells. nih.gov These engineered CD4+ T-cells are capable of producing cytokines like IFN-γ, TNF-α, and IL-2, and can even exhibit direct cytotoxic activity against tumor cells. nih.gov This highlights the potential of utilizing CD4+ T-cells as direct effector cells in adoptive immunotherapy. nih.gov

T-Cell Receptor (TCR) Specificity and Avidity for MAGE-A1 (124-135) and other Epitopes

The binding of a TCR to a MAGE-A1 peptide presented by an MHC molecule is a complex and highly specific molecular event. nih.govnih.gov Natural TCRs specific for self-antigens like MAGE-A1 often have low affinity due to the process of central tolerance in the thymus, which eliminates high-affinity self-reactive T-cells to prevent autoimmunity. nih.gov This low affinity can be a challenge for effective tumor recognition and elimination. nih.govascopubs.org

The interaction involves multiple contact points between the TCR's complementarity-determining regions (CDRs) and both the peptide and the MHC molecule. nih.gov Even subtle changes in the peptide sequence or the MHC molecule can significantly impact TCR binding. researchgate.net

To overcome the limitation of low-affinity natural TCRs, researchers have developed methods to generate high-affinity TCRs specific for MAGE-A1 epitopes. One approach involves using mice transgenic for human HLA and TCR genes (HuTCR mice). ascopubs.orgbmj.com By immunizing these mice with MAGE-A1, it is possible to generate high-affinity TCRs that are not subject to human central tolerance. ascopubs.org

These HuTCR mouse-derived TCRs have shown superior functional avidity compared to human-derived TCRs, with affinities in the nanomolar range (0.3 nM to 3 nM) compared to the micromolar range for some human TCRs. ascopubs.orgbmj.com T-cells engineered to express these high-affinity TCRs demonstrate enhanced sensitivity to tumor cells, even those with low levels of MAGE-A1 expression. ascopubs.orgbmj.com

Another strategy to enhance TCR avidity is through directed evolution using techniques like somatic hypermutation. nih.gov This method has been used to improve the avidity of a human TCR specific for a MAGE-A1 epitope, resulting in mutant TCRs with significantly improved anti-tumor activity. nih.gov

TCR SourceAffinity/AvidityMethod of GenerationReference
Human-derived (natural)Low affinity (3 nM to 60 nM functional avidity)Isolated from patients or healthy donors nih.govascopubs.org
HuTCR Mouse-derivedHigh affinity (0.3 nM to 3 nM)Immunization of transgenic mice ascopubs.orgbmj.com
Affinity-enhanced (mutant)High aviditySomatic hypermutation, Phage display nih.govnih.gov

This table compares the characteristics of MAGE-A1 specific TCRs from different sources.

Induction of Cytokine Production (e.g., IFN-γ) and Effector Molecule Release

Upon successful recognition of the MAGE-A1 peptide-MHC complex, T-cells become activated and initiate their effector functions. A key aspect of this activation is the production and release of various cytokines and cytotoxic molecules.

Interferon-gamma (IFN-γ) is a hallmark cytokine produced by activated CD8+ and CD4+ T-cells. nih.govnih.gov The amount of IFN-γ produced often correlates with the strength of the T-cell response and is a common metric used to assess the functionality of MAGE-A1 specific T-cells in vitro. nih.govtscan.com T-cells engineered with high-affinity MAGE-A1 TCRs show enhanced IFN-γ production upon stimulation with peptide-loaded target cells or MAGE-A1 expressing tumor cells. nih.govtscan.com

In addition to IFN-γ, activated T-cells can produce other important cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-2 (IL-2). nih.govnih.govmdpi.com TNF-α has direct anti-tumor effects, while IL-2 is a critical growth factor for T-cells, promoting their proliferation and survival. nih.govwikipedia.org

CD8+ CTLs, upon activation, also release cytotoxic granules containing perforin (B1180081) and granzymes. jci.org Perforin creates pores in the target cell membrane, allowing granzymes to enter and induce apoptosis (programmed cell death), leading to the direct killing of the cancer cell. jci.org

Mechanisms of Immune Evasion by MAGE-A1 Expressing Cells (non-clinical)

Melanoma-associated antigen-A1 (MAGE-A1), a member of the cancer-testis antigen (CTA) family, is primarily expressed in tumor cells and male germ cells. nih.gov While its tumor-restricted expression makes it an attractive target for immunotherapies, cancer cells expressing MAGE-A1 have developed various strategies to evade immune destruction. oncotarget.com Research into the non-clinical mechanisms of this immune evasion has revealed intricate molecular pathways that contribute to tumor survival and progression.

A primary mechanism of immune evasion employed by MAGE-A1 expressing cells involves the modulation of key regulatory proteins that control cell death and tumor suppression. nih.gov MAGE-A proteins, including MAGE-A1, can function as scaffold proteins for E3 ubiquitin ligases. nih.govspandidos-publications.com This scaffolding role is central to their ability to facilitate the degradation of tumor suppressor proteins.

One of the most well-documented interactions is the formation of a complex between MAGE-A proteins and the tripartite motif-containing protein 28 (TRIM28), an E3 ubiquitin ligase. nih.govspandidos-publications.com This interaction enhances the ubiquitin ligase activity of TRIM28, leading to the ubiquitination and subsequent proteasomal degradation of the tumor suppressor protein p53. nih.govspandidos-publications.com The degradation of p53 is a critical step in tumorigenesis, as it allows cancer cells to bypass apoptosis and continue to proliferate. nih.gov By promoting the destruction of p53, MAGE-A1 expressing cells effectively dismantle a key pathway for immune-mediated cell killing.

Furthermore, the expression of MAGE-A genes is itself regulated by epigenetic mechanisms, such as DNA demethylation. nih.gov This allows for the re-expression of these antigens in cancer cells, which can then employ the aforementioned immune evasion strategies. The immunosuppressive tumor microenvironment also presents a significant challenge to therapies targeting MAGE-A1, further protecting the tumor from immune attack. nih.govnih.gov

The table below summarizes the key molecular interactions involved in the immune evasion mechanisms of MAGE-A expressing cells.

MAGE Protein FamilyInteracting ProteinSubstrateOutcome
MAGE-ATRIM28p53Enhanced E3 ubiquitin ligase activity leading to p53 degradation and tumorigenesis. nih.gov
MAGE-A2, -A3, -A6, -C2TRIM28 E3 ubiquitin ligasep53, ZNFZ382Reduction in protein levels of tumor suppressors. spandidos-publications.com

These non-clinical findings highlight the complex role of MAGE-A1 in not only serving as a tumor antigen but also in actively promoting immune escape and cancer progression. Understanding these molecular mechanisms is crucial for developing more effective immunotherapeutic strategies that can overcome these evasion tactics.

Cellular and Subcellular Functions of Cancer/testis Antigen 1 Mage A1

Role of MAGE-A1 in Germ Cell Development

In its normal physiological context, MAGE-A1 expression is primarily confined to the testis. tmrjournals.comnih.gov Immunohistochemical studies have identified MAGE-A1 protein in the nucleus and cytoplasm of specific germ cells, namely spermatogonia and primary spermatocytes. nih.gov Its expression is absent in later-stage spermatids and in the supportive Sertoli cells, suggesting a role in the early phases of spermatogenesis. nih.gov

The expression of murine Mage-a genes, the mouse counterparts to human MAGE-A genes, is highest in spermatogonia that are undergoing differentiation towards the spermatocyte stage. nih.govresearchgate.net This process is tightly regulated, in part by retinoic acid, which induces the differentiation of male germ cells. nih.govnih.gov The peak expression of Mage-a genes occurs after the retinoic acid-induced surge in Kit signaling, a key pathway in spermatogonial differentiation. nih.gov This temporal expression pattern strongly suggests that MAGE-A1 is involved in the critical developmental transition of spermatogonia. researchgate.net The processes of chromatin remodeling and DNA repair are highly active during this phase of germ cell development, hinting at the potential molecular functions of MAGE-A1 in this setting. researchgate.net While the precise mechanisms are still under investigation, the cell- and stage-specific expression of MAGE-A1 underscores its importance in normal male germ cell development. nih.govresearchgate.net

Putative Oncogenic Functions of MAGE-A1

The aberrant expression of MAGE-A1 in cancer cells is not merely a passive marker but is actively implicated in driving tumorigenesis. tmrjournals.comnih.gov Functional studies have demonstrated that MAGE-A1 can promote malignant phenotypes, including increased proliferation, migration, and invasion. genscript.comnih.govosti.gov These oncogenic functions are rooted in its ability to modulate fundamental cellular pathways.

Contribution to Cell Growth and Survival Mechanisms

MAGE-A1 contributes significantly to the survival and growth of cancer cells by interfering with apoptotic pathways and promoting pro-proliferative signaling. A key mechanism involves the inhibition of the p53 tumor suppressor pathway. nih.gov MAGE-A proteins can inhibit the transcriptional activity of p53, in part by recruiting histone deacetylases (HDACs) like HDAC1 and HDAC3 to the promoters of p53 target genes. nih.gov This repression prevents the expression of pro-apoptotic genes.

In multiple myeloma, silencing of MAGE-A has been shown to induce apoptosis through at least two distinct mechanisms: the p53-dependent upregulation of the pro-apoptotic protein Bax and the repression of the anti-apoptotic protein survivin. nih.govaacrjournals.org Further studies have shown that MAGE-A knockdown leads to increased protein levels of other key apoptosis regulators, including the BH3-only protein BIM and the cyclin-dependent kinase inhibitor p21Cip1. researchgate.netnih.gov By downregulating BIM and p21Cip1, MAGE-A helps to inhibit apoptosis and promote cell cycle progression. researchgate.net

Beyond apoptosis regulation, MAGE-A1 has been shown to actively promote cell proliferation and migration. In melanoma cells, upregulation of MAGE-A1 enhances these malignant characteristics, while its downregulation has the opposite effect. genscript.comnih.govosti.gov Transcriptome analysis revealed that MAGE-A1 may exert these effects by activating the transcription factor c-JUN, potentially through the ERK-MAPK signaling pathway. genscript.comnih.govosti.gov

Involvement in Stress Response Pathways

Cancer cells are often subjected to various forms of cellular stress, including DNA damage and the accumulation of misfolded proteins. MAGE proteins, including MAGE-A1, appear to play a role in helping cancer cells tolerate these stresses, thereby promoting their survival. nih.gov

The involvement of MAGE-A proteins in the DNA damage response is an emerging area of research. nih.gov Gene expression profiling following MAGE-A knockdown in myeloma cells revealed changes in genes associated with DNA repair pathways. researchgate.netnih.gov Furthermore, MAGE-A expression has been linked to resistance to certain chemotherapeutic agents that induce DNA damage, suggesting that MAGE-A helps to mitigate the effects of such stress. ashpublications.org The ability of MAGE-A to interact with and regulate components of DNA repair pathways, such as by enhancing the activity of certain ubiquitin ligases involved in the response, is a likely mechanism for this function. nih.gov The unfolded protein response (UPR) is another critical stress response pathway, activated by the accumulation of unfolded proteins in the endoplasmic reticulum. nih.gov While direct links between MAGE-A1 and the UPR are still being elucidated, the broader role of MAGE proteins in stress tolerance suggests this is a plausible area of influence. nih.gov

Interaction with E3 RING Ubiquitin Ligases and Ubiquitination Pathways

A central mechanism through which MAGE-A1 and other MAGE proteins exert their functions is by forming complexes with E3 RING ubiquitin ligases. nih.govnih.gov These complexes, often referred to as MAGE-RING Ligases (MRLs), modulate the ubiquitination of specific substrate proteins, thereby controlling their stability, activity, or localization. nih.gov

A well-characterized interaction for MAGE-A1 is with the E3 ubiquitin ligase TRIM31 (Tripartite Motif Containing 31). nih.govnih.govresearchgate.net MAGE-A1 binds directly to the coiled-coil domain of TRIM31 and stimulates its E3 ubiquitin ligase activity. nih.govresearchgate.netresearchgate.net This stimulation enhances the auto-ubiquitination of TRIM31. nih.govresearchgate.net The interaction is specific, as MAGE-A1 does not appear to stimulate the activity of other TRIM proteins like TRIM8 or TRIM41 to the same extent. nih.gov While TRIM31 is a known E3 ligase, the specific substrates targeted by the MAGE-A1-TRIM31 complex that contribute to oncogenesis are still being actively investigated. nih.gov

Yeast two-hybrid screens have identified other potential RING-finger-containing binding partners for MAGE-A1, including LRSAM1, MDM4, PCGF6, and RNF166, suggesting that MAGE-A1 may participate in multiple distinct E3 ligase complexes. nih.govresearchgate.netresearchgate.net The formation of these MRLs allows MAGE-A1 to influence a wide array of cellular processes by hijacking the ubiquitination system. nih.govresearchgate.net

MAGE-A1 Interacting E3 LigaseEffect of InteractionPutative Substrates
TRIM31 Stimulates E3 ubiquitin ligase activityTRIM31 (auto-ubiquitination), other substrates under investigation nih.govnih.govresearchgate.netresearchgate.net
MDM4 Potential interaction identifiedUnder investigation nih.govresearchgate.net
PCGF6 Potential interaction identifiedUnder investigation nih.govresearchgate.net
RNF166 Potential interaction identifiedUnder investigation nih.govresearchgate.net
LRSAM1 Potential interaction identifiedUnder investigation nih.gov

This table summarizes the known and potential E3 RING ubiquitin ligase interaction partners for MAGE-A1 and the functional consequences of these interactions.

Interplay between MAGE-A1's Cellular Function and its Immunogenicity

The immunogenicity of MAGE-A1, meaning its ability to be recognized by the immune system, is intrinsically linked to its cellular functions and expression pattern. nih.govnih.gov As a CTA, its expression in tumors but not in most normal tissues makes it a specific target for cytotoxic T lymphocytes (CTLs). tmrjournals.comnih.gov For MAGE-A1 to be recognized by CTLs, peptides derived from the protein must be processed and presented on the cell surface by Major Histocompatibility Complex (MHC) class I molecules. nih.govmdpi.com

The cellular processes regulated by MAGE-A1 can influence its immunogenicity. For instance, by forming complexes with E3 ubiquitin ligases, MAGE-A1's own stability and turnover are likely regulated by the ubiquitin-proteasome system. nih.govnih.gov This system is also responsible for generating the peptides that are presented by MHC class I molecules. mdpi.com Therefore, factors that affect MAGE-A1's ubiquitination could potentially alter the pool of MAGE-A1-derived peptides available for antigen presentation.

Advanced Research Methodologies and Preclinical Models for Cancer/testis Antigen 1 124 135 Studies

In Vitro Models for Epitope Identification and Validation

A cornerstone of CTAG1 research involves in vitro models designed to discover and confirm the specific peptide sequences that are recognized by the immune system, thereby triggering an anti-tumor response.

Mass Spectrometry-Based Immunopeptidomics

Mass spectrometry (MS)-based immunopeptidomics is a powerful and unbiased method for the direct identification of peptides presented by human leukocyte antigen (HLA) molecules on the surface of tumor cells. nih.govspringernature.com This technology involves the immunoaffinity purification of HLA-peptide complexes from tumor tissue, followed by the elution and subsequent sequencing of the bound peptides using high-resolution mass spectrometry. springernature.comresearchgate.net This approach allows researchers to create a comprehensive map of the "immunopeptidome," which is the complete set of peptides presented by a cell. researchgate.net By analyzing the immunopeptidome of CTAG1-expressing cancer cells, scientists can identify naturally processed and presented epitopes, including the 124-135 fragment, without prior knowledge or prediction. nih.govresearchgate.net This method provides definitive evidence of which antigens are actually available for immune recognition on a tumor. researchgate.net

Epitope Prediction Algorithms and Experimental Validation

Computational tools and bioinformatic algorithms are frequently used as a first step to forecast potential T-cell epitopes within the full-length CTAG1 protein sequence. nih.gov These algorithms predict the binding affinity of short peptides to specific HLA class I and class II molecules based on the peptide's amino acid sequence and the known binding motifs of the HLA allele. nih.govresearchgate.net For example, one study used in silico algorithms to predict 41 high-affinity, HLA-A*02:01-binding peptides from the NY-ESO-1 sequence. researchgate.net

However, these computational predictions require rigorous experimental validation to confirm their immunological relevance. researchgate.net A predicted peptide must not only bind to the HLA molecule with sufficient affinity but also be generated through natural cellular processing and be capable of inducing a T-cell response. researchgate.net Validation often involves synthesizing the predicted peptides and testing them in the functional assays described below. researchgate.netnih.gov

Table 1: Example of In Silico Prediction and Experimental Validation of NY-ESO-1 Epitopes for HLA-A*02:01

Prediction PhaseValidation PhaseFindingsReference
In Silico Prediction 41 high-affinity peptides predicted from NY-ESO-1 sequence for HLA-A02:01.Algorithms identified potential candidates based on theoretical binding strength. researchgate.net
Experimental Binding Predicted peptides tested for binding to HLA-A02:01 molecules.19 of the 41 predicted peptides demonstrated strong binding. researchgate.net
Complex Stability & Immunogenicity Stable peptide-MHC complexes and T-cell induction were assessed.10 of the 19 binding peptides formed stable complexes and induced CD8+ T-cell responses in mice and humans. researchgate.net

T-Cell Activation and Cytotoxicity Assays (e.g., ELISpot, Cr-release)

To functionally validate CTAG1 epitopes, researchers use assays that measure T-cell activation and their ability to kill target cells.

ELISpot (Enzyme-Linked Immunospot) Assay: This highly sensitive assay is used to quantify the frequency of antigen-specific T-cells by measuring their cytokine secretion (commonly Interferon-gamma, IFN-γ) upon stimulation with a specific peptide, such as CTAG1 (124-135). frontiersin.orgnih.gov Studies have successfully used ELISpot to monitor CD8+ T-cell responses to NY-ESO-1 peptides in cancer patients, finding a strong correlation between T-cell reactivity and the presence of NY-ESO-1 antibodies. nih.govuzh.ch

Chromium-51 (⁵¹Cr)-release Assay: This classic cytotoxicity assay directly measures the killing capacity of cytotoxic T-lymphocytes (CTLs). nih.gov Target tumor cells expressing CTAG1 are labeled with radioactive ⁵¹Cr. When CTLs specifically recognize and lyse these target cells, the ⁵¹Cr is released and can be quantified. This assay provides direct evidence that the T-cells activated by a CTAG1 epitope are functional and can eliminate tumor cells. nih.gov

MHC-Tetramer Staining for Epitope-Specific T-Cell Detection

MHC-tetramer technology is a fundamental tool for the direct detection, enumeration, and isolation of antigen-specific T-cells. miltenyibiotec.comimmudex.com These reagents consist of four identical HLA molecules, each loaded with a specific peptide like CTAG1 (124-135), and bound to a fluorescently labeled streptavidin molecule. uzh.ch The tetramer complex binds with high avidity and specificity to T-cell receptors (TCRs) that recognize the presented epitope. pnas.org When used with flow cytometry, MHC-tetramers allow for precise quantification of rare CTAG1-specific T-cell populations in blood or tumor tissue. pnas.orgaacrjournals.org This technique has been crucial in assessing vaccine-induced CD4+ and CD8+ T-cell responses and has shown that NY-ESO-1-specific T-cells are highly enriched at tumor sites compared to peripheral blood. pnas.orgaacrjournals.org

In Vivo Preclinical Animal Models

Evaluating the efficacy and safety of CTAG1 (124-135)-based immunotherapies before human clinical trials requires robust preclinical animal models that can approximate the human immune response.

Xenograft Models for Studying In Vivo T-Cell Activity

Xenograft models are a cornerstone for evaluating the in vivo efficacy of T-cell-based immunotherapies targeting MAGE-A1. These models involve implanting human tumor cells into immunodeficient mice, which can then be treated with engineered T-cells to assess their anti-tumor activity.

Researchers have utilized orthotopic xenograft models to demonstrate the potent in vivo antitumor effects of T-cells engineered to express MAGE-A1 specific T-cell receptors (TCRs). nih.gov For instance, in a model for established multiple myeloma, immunodeficient NSG mice were injected with the U266 multiple myeloma cell line, which endogenously expresses MAGE-A1 as well as specific HLA alleles (HLA-A02:01, HLA-A03:01, HLA-C*07:02). nih.gov Treatment of these mice with CD8+ T-cells transduced with MAGE-A1 specific TCRs resulted in the complete eradication of the tumor cells, showcasing a powerful antitumor response in a living system. nih.gov

Similarly, the anti-tumor function of MAGE-A1-specific chimeric antigen receptor T-cells (CAR-T) has been investigated using xenograft models of lung adenocarcinoma (LUAD). nih.gov In these studies, athymic nude mice were inoculated with H1299 LUAD cells to form tumors. nih.gov The subsequent administration of MAGE-A1 directed CAR-T cells demonstrated encouraging tumor-inhibitory efficacy against these xenografts. nih.gov

Further studies have employed xenograft models to explore the potentiation of TCR therapy. In a multiple myeloma xenograft model using U266 cells, the combination of MAGE-A1 TCR T-cell therapy with a SUMO E1 inhibitor (TAK981) and a DNA methylation inhibitor (5-Aza-2') led to a faster and greater reduction in tumor growth compared to the TCR therapy alone. bmj.com These findings highlight the utility of xenograft models not only for validating the primary efficacy of T-cell therapies but also for optimizing combination treatment strategies. bmj.com

Table 1: Examples of Xenograft Models in MAGE-A1 Research

Model Type Cancer Type Cell Line Mouse Strain Key Findings Reference
Orthotopic Xenograft Multiple Myeloma U266 NSG Treatment with MAGE-A1-specific TCR-T cells led to total tumor eradication. nih.gov
Xenograft Lung Adenocarcinoma (LUAD) H1299 Athymic Nude MAGE-A1-specific CAR-T cells displayed significant tumor-inhibitory efficacy. nih.gov
Xenograft Multiple Myeloma U266 (luciferase transduced) Not Specified Combining MAGE-A1 TCR T-cell therapy with TAK981 and 5-Aza-2' enhanced anti-tumor activity. bmj.com

Molecular Cloning and Gene Transfer Techniques for Studying MAGE-A1 and TCRs

The development of effective T-cell therapies against MAGE-A1 hinges on advanced molecular cloning and gene transfer techniques. These methods are crucial for identifying, optimizing, and delivering MAGE-A1-specific TCRs into T-cells.

A primary method for gene transfer is the use of lentiviral vectors. bpsbioscience.com These are replication-incompetent, HIV-based particles, often pseudotyped with vesicular stomatitis virus G-protein (VSV-G) to enable transduction of a wide range of mammalian cells, including primary T-cells. bpsbioscience.com To enhance safety, self-inactivating (SIN) lentivectors are used, which prevents the virus from replicating after it has integrated into the target cell's genome. bpsbioscience.com These vectors are engineered to carry the genetic sequence for the MAGE-A1-specific TCR. Often, the alpha and beta chains of the TCR are linked by a P2A self-cleaving peptide sequence to ensure their co-expression. bpsbioscience.com To improve the expression of the transgenic TCR, mouse TCR constant regions are sometimes incorporated into the construct. bpsbioscience.com Following transduction, stable cell lines expressing the TCR can be established using antibiotic selection markers, such as puromycin (B1679871), that are co-expressed with the TCR. bpsbioscience.com

The discovery and cloning of novel, high-affinity TCRs are facilitated by proprietary platforms. For example, TScan's ReceptorScan platform has been used to identify TCRs specific for a MAGE-A1-derived epitope, which are then synthesized and cloned using methods like the PISTACHIO cloning technology. tscan.com

Furthermore, techniques such as somatic hypermutation (SHM) are being adapted to optimize the avidity of existing human TCRs. researchgate.net An SHM-based system has been developed in a T-cell line to introduce mutations into a low-affinity MAGE-A1 TCR. researchgate.net This process allows for the selection of mutant TCRs with enhanced avidity for the MAGE-A1 peptide, which can then be cloned and evaluated for therapeutic potential. researchgate.net

Table 2: Key Molecular Techniques for MAGE-A1 and TCR Studies

Technique Purpose Details Reference
Lentiviral Gene Transfer Delivery of TCRs into T-cells Uses VSV-G pseudotyped, self-inactivating (SIN) vectors. TCR chains linked by P2A. Includes puromycin resistance gene for selection. bpsbioscience.com
PISTACHIO Cloning Synthesis and cloning of TCR libraries A proprietary method for generating libraries of MAGE-A1-specific TCRs. tscan.com
Somatic Hypermutation (SHM) System TCR Avidity Optimization An inducible system in a T-cell line used to generate and select for TCRs with enhanced avidity. researchgate.net
Yeast Two-Hybrid Screening Protein Interaction Identification Used to identify proteins that interact with MAGE-A1, such as the transcriptional regulator SKIP. nih.gov

Omics Approaches (Transcriptomics, Proteomics) for MAGE-A1 Expression Profiling

Omics technologies, including transcriptomics and proteomics, are vital for the comprehensive profiling of MAGE-A1 expression across various cancers and healthy tissues. mdpi.commdpi.com These approaches provide critical data for validating MAGE-A1 as a therapeutic target and for understanding its biological roles.

Transcriptomics: The analysis of MAGE-A1 mRNA expression is commonly performed using quantitative reverse transcription-polymerase chain reaction (qRT-PCR). This technique has been used to confirm high levels of MAGE-A1 expression in lung adenocarcinoma cell lines compared to normal bronchial epithelial cells. nih.gov Studies on neuroblastoma tumors have also used RT-PCR followed by hybridization to detect MAGE-A1 expression, finding it in 36% of primary tumors and associating it with a better prognosis. nih.gov Broader analyses of gene expression can be conducted using RNA-sequencing data from large-scale projects like the 1000 Genomes Project, which provides a diverse resource for studying transcriptome variation. github.com Such transcriptomic analyses have confirmed that MAGE-A1 expression in normal tissues is largely restricted to the testis. nih.govnih.gov

Proteomics: At the protein level, MAGE-A1 expression is assessed through several methods. Western blotting is a standard technique used to verify MAGE-A1 protein levels in cell lines. nih.gov For large-scale analysis of tissue samples, immunohistochemistry (IHC) on tissue microarrays (TMAs) is employed. An in-depth analysis of over 70 different healthy tissue types and more than 5,000 tumor biopsies using a highly specific antibody confirmed that MAGE-A1 protein expression is strictly selective to the testis in healthy tissues. bmj.com This study found significant MAGE-A1 expression in various cancers, including non-small-cell lung cancer, breast cancer, and gastrointestinal cancers. bmj.com Advanced proteomic techniques like mass spectrometry are also used for in-depth profiling. aacrjournals.orgmdpi.com These methods can identify and quantify proteins in complex samples like tumor cell lysates or serum, providing a broad view of the proteomic landscape associated with MAGE-A1 expression. aacrjournals.orgmdpi.com

The integration of these omics approaches is crucial for building a complete picture of a tumor's molecular landscape, which can help in personalizing therapies. frontiersin.org For instance, the epigenetic regulation of MAGE-A1 has been investigated using methylation-specific PCR, which revealed that the gene's expression is associated with its methylation status. nih.gov

Table 3: Omics Methodologies for MAGE-A1 Profiling

Omics Field Technique Application Key Findings Reference
Transcriptomics qRT-PCR Quantifying MAGE-A1 mRNA in cell lines and tissues. MAGE-A1 highly expressed in LUAD cell lines; expressed in 36% of neuroblastoma tumors. nih.govnih.gov
Transcriptomics RT-PCR/Hybridization Detecting MAGE-A1 mRNA expression in tumor samples. MAGE-A1 expression associated with tumor stage and survival in neuroblastoma. nih.gov
Proteomics Immunohistochemistry (IHC) Analyzing MAGE-A1 protein expression in tissue microarrays. MAGE-A1 expression is testis-specific in healthy tissue; present in numerous cancer types. bmj.comtscan.com
Proteomics Western Blotting Detecting MAGE-A1 protein in cell lysates. Confirmed higher MAGE-A1 expression in LUAD cell lines vs. normal cells. nih.gov
Epigenomics Methylation-Specific PCR Studying the epigenetic regulation of MAGE-A1. MAGE-A1 expression is significantly associated with the hypomethylation of its promoter. nih.gov
Proteomics Mass Spectrometry In-depth protein profiling of tumor samples. Used to identify biomarkers and understand molecular differences in tumors. aacrjournals.orgmdpi.com

Conceptual Frameworks and Future Research Directions on Cancer/testis Antigen 1 124 135

Gaps in Current Understanding of Cancer/Testis Antigen 1 (124-135) Biology

Despite being one of the first identified tumor-associated antigens, significant gaps persist in our comprehension of MAGE-A1 biology. nih.gov The MAGE-A subfamily, to which MAGE-A1 belongs, consists of 12 highly homologous genes, making it challenging to delineate the specific functions of each member. nih.gov This high degree of sequence similarity complicates the development of truly specific monoclonal antibodies, often leading to reagents that recognize multiple MAGE-A antigens. nih.gov

A primary area of uncertainty lies in the precise mechanisms that govern the expression of MAGE-A family members in cancerous cells. nih.gov While DNA demethylation is a known factor in their re-expression in tumors, the complete regulatory network remains to be fully elucidated. nih.gov Furthermore, the exact functions of MAGE-A1 are still not entirely clear, although it is known to be involved in processes that contribute to tumorigenesis, such as interacting with the p53 tumor suppressor pathway. nih.gov

The natural immune response to MAGE-A antigens, including MAGE-A1, is often characterized by a very low frequency of specific T-cell precursors in both healthy individuals and cancer patients. nih.gov Understanding the reasons for this low immunogenicity is crucial for developing more effective immunotherapies. While some studies have successfully isolated MAGE-A1-specific cytotoxic T lymphocytes (CTLs), the factors determining which patients will mount a robust immune response remain poorly understood. nih.govresearchgate.net

Another critical knowledge gap is the heterogeneity of MAGE-A1 expression within tumors. nih.gov This varied expression, with high levels often detected in only a small percentage of tumor cells, poses a significant challenge for targeted therapies. nih.gov The mechanisms leading to this heterogeneous expression and its implications for tumor evolution and immune escape are yet to be fully explored.

Interdisciplinary Approaches to MAGE-A1 Epitope Research (e.g., Structural Biology, Computational Biology)

Addressing the complexities of MAGE-A1 epitope research necessitates a collaborative, interdisciplinary approach, integrating fields such as structural biology and computational biology.

Structural Biology: X-ray crystallography and other structural techniques have been instrumental in providing three-dimensional insights into the interaction between MAGE-A1 peptides, HLA molecules, and T-cell receptors (TCRs). For instance, structural studies of a T-cell receptor targeting a MAGE-A10 peptide have revealed the molecular basis for its affinity and specificity. bmj.com These studies can elucidate how mutations in the TCR can enhance binding to the peptide-HLA complex, offering a roadmap for engineering more potent TCRs for adoptive T-cell therapies. bmj.com Understanding the precise structural fit between the MAGE-A1 (124-135) epitope and its corresponding TCR is paramount for predicting and mitigating potential cross-reactivity with other self-peptides.

Computational Biology: Computational approaches, often referred to as "in silico" methods, are powerful tools for predicting potential T-cell epitopes within the MAGE-A1 protein. portlandpress.comscientificarchives.com Algorithms can analyze the amino acid sequence of MAGE-A1 and predict which peptides are likely to bind to specific HLA molecules. psu.edu This predictive capacity significantly narrows down the number of candidate peptides that need to be synthesized and tested experimentally. psu.edu The "Predict-Calibrate-Detect" approach, which combines epitope prediction with mass spectrometry, has been successfully used to identify naturally processed and presented MAGE-A1 epitopes on tumor cells. nih.govaacrjournals.org Furthermore, computational modeling can be used to analyze the stability of the peptide-MHC complex and the energetics of the TCR-peptide-MHC interaction, providing deeper insights into the determinants of immunogenicity.

The synergy between these disciplines is evident in studies that use computational predictions to guide experimental validation. For example, peptides predicted by bioinformatics tools can be synthesized and used to stimulate T-cell responses in vitro, and their natural presentation on tumor cells can be confirmed by mass spectrometry. psu.edunih.govaacrjournals.org This integrated approach accelerates the identification and characterization of novel MAGE-A1 epitopes.

Interdisciplinary ApproachKey Contributions to MAGE-A1 Epitope ResearchResearch Examples
Structural Biology - Elucidation of the 3D structure of the TCR-peptide-HLA complex.- Understanding the molecular basis of TCR affinity and specificity.- Guiding the engineering of higher-affinity TCRs.- Crystal structures of TCRs in complex with MAGE-A10 peptides have revealed key interactions. bmj.com
Computational Biology - Prediction of potential T-cell epitopes within the MAGE-A1 protein.- Modeling of peptide-HLA binding and stability.- In silico screening for potential cross-reactivity of TCRs.- The "Predict-Calibrate-Detect" method combines epitope prediction with mass spectrometry to identify presented epitopes. nih.govaacrjournals.org

Broader Implications for Understanding Tumor Immunogenicity and Immune Surveillance Mechanisms

The study of the MAGE-A1 (124-135) epitope has broader implications for our understanding of how tumors interact with the immune system.

Tumor Immunogenicity: Cancer/testis antigens like MAGE-A1 are considered ideal targets for immunotherapy because their expression is largely restricted to tumor cells and immune-privileged sites like the testes. nih.govfree.fr This tumor-specific expression makes them foreign to the adult immune system, thus rendering tumors that express them potentially more immunogenic. The identification of specific MAGE-A1 epitopes recognized by CTLs provides direct evidence that the immune system can mount a response against cancer cells. nih.gov However, the low frequency of naturally occurring T-cell responses to MAGE-A antigens suggests that tumors have evolved mechanisms to evade immune recognition. nih.gov

Immune Surveillance: The concept of immune surveillance posits that the immune system can recognize and eliminate nascent cancer cells. youtube.com The expression of antigens like MAGE-A1 on tumor cells is a prerequisite for this process. However, tumors can evade immune surveillance through various mechanisms. youtube.com One such mechanism is the downregulation of MHC class I molecules, which are essential for presenting epitopes like MAGE-A1 (124-135) to CTLs. nih.govfrontiersin.org By reducing MHC expression, tumor cells become invisible to CTLs. youtube.com The study of MAGE-A1 expression and presentation in tumors can therefore serve as a model for understanding the broader mechanisms of immune evasion.

Furthermore, the phenomenon of heterogeneous MAGE-A1 expression within a tumor highlights the concept of cancer immunoediting, where the immune system shapes the antigenicity of the tumor over time. Tumors may initially express MAGE-A1, but under the selective pressure of an anti-MAGE-A1 immune response, variants that have lost MAGE-A1 expression may emerge and lead to tumor relapse.

Potential for Novel Research Tool Development Based on MAGE-A1 Epitopes (excluding therapeutic products)

Beyond their therapeutic potential, MAGE-A1 epitopes, including the 124-135 peptide, can be leveraged to develop valuable research tools.

Stimulation of Specific T-Cells: Synthetic MAGE-A1 peptides are widely used in research to stimulate and expand specific CTL populations from peripheral blood mononuclear cells. bpsbioscience.com These expanded T-cell lines and clones are invaluable for studying the functional avidity of T-cell responses, characterizing cytokine production profiles (e.g., IFN-γ), and dissecting the molecular requirements for T-cell activation. bpsbioscience.comaacrjournals.org

T-Cell Epitope Mapping: Overlapping peptide libraries spanning the entire MAGE-A1 protein can be used to precisely map the epitopes recognized by T-cells from cancer patients. nih.gov This allows for a comprehensive analysis of the anti-MAGE-A1 T-cell repertoire and can lead to the identification of novel, immunodominant epitopes.

Development of TCR-like Antibodies: A particularly innovative application is the development of monoclonal antibodies that specifically recognize the complex of a MAGE-A1 peptide presented by an HLA molecule. free.frpnas.org These "TCR-like" antibodies can be used as highly specific reagents to:

Detect epitope presentation: They can be used in techniques like flow cytometry and immunohistochemistry to directly visualize and quantify the presentation of the MAGE-A1 (124-135) epitope on the surface of tumor cells. free.frpnas.org This provides a direct measure of the tumor's antigenicity.

Monitor immunotherapy: These antibodies could be used to monitor the effectiveness of therapies designed to upregulate antigen presentation, such as treatment with demethylating agents. pnas.org

Research ToolApplicationSignificance
Synthetic MAGE-A1 Peptides - In vitro stimulation and expansion of specific CTLs.- Analysis of T-cell function (e.g., cytotoxicity, cytokine secretion).- Enables detailed study of anti-MAGE-A1 immune responses. bpsbioscience.com
Overlapping Peptide Libraries - Comprehensive mapping of T-cell epitopes across the MAGE-A1 protein.- Identification of novel and immunodominant epitopes. nih.gov
TCR-like Antibodies - Detection and quantification of specific peptide-HLA complexes on tumor cells.- Monitoring of antigen presentation in response to therapy.- Provides a direct measure of tumor antigenicity and a tool for pharmacodynamic studies. free.frpnas.org

Q & A

Basic Research Questions

Q. How can researchers reliably detect and quantify Cancer/Testis Antigen 1 (CTAG1) (124-135) expression in tumor tissues?

  • Methodological Answer : Use immunohistochemistry (IHC) with validated antibodies (e.g., polyclonal antibodies targeting residues 124-135) on formalin-fixed, paraffin-embedded (FFPE) tissues. Ensure antigen retrieval with Tris-EDTA buffer (pH 9.0) and validate results using secondary detection systems (e.g., HRP-conjugated antibodies). Cross-validate with Western blot (WB) under reducing conditions to confirm molecular weight (~18-22 kDa) . For quantitative analysis, combine IHC with image analysis software to measure staining intensity.

Q. What experimental models are suitable for studying CTAG1 (124-135) function in oncogenesis?

  • Methodological Answer : Use HLA-A1-positive cancer cell lines (e.g., melanoma MZ2-E models) to study CTAG1 presentation and T-cell recognition. For in vivo studies, employ xenograft models in immunodeficient mice transfected with CTAG1-expressing vectors. Validate CTAG1 expression via RT-PCR and flow cytometry using epitope-specific antibodies .

Q. What are the clinical implications of CTAG1 (124-135) as a biomarker?

  • Methodological Answer : Retrospectively analyze patient tumor samples (e.g., esophageal cancer, melanoma) for CTAG1 expression using tissue microarrays (TMAs). Correlate expression levels with clinical outcomes (e.g., survival, metastasis) via Cox regression models. Ensure studies adhere to REMARK guidelines for biomarker validation .

Advanced Research Questions

Q. How can conflicting data on CTAG1 (124-135) immunogenicity be resolved?

  • Methodological Answer : Contradictions often arise from HLA heterogeneity or epitope processing variability. Address this by:

  • Stratifying patient cohorts by HLA-A1 status using PCR-based genotyping.
  • Using mass spectrometry to confirm peptide presentation on HLA-A1 molecules in tumor cells.
  • Validating T-cell responses via IFN-γ ELISpot assays with synthetic CTAG1 (124-135) peptides .

Q. What strategies optimize the design of CTAG1 (124-135)-targeted immunotherapy?

  • Methodological Answer : Develop dendritic cell (DC) vaccines pulsed with CTAG1 (124-135) peptides. Assess DC maturation markers (CD83, CD86) via flow cytometry and test T-cell priming efficacy in co-culture assays. For adoptive T-cell therapy, engineer chimeric antigen receptors (CARs) targeting HLA-A1/CTAG1 complexes and validate cytotoxicity in 3D tumor spheroid models .

Q. How do post-translational modifications (PTMs) of CTAG1 (124-135) affect antigenicity?

  • Methodological Answer : Perform PTM profiling using liquid chromatography-tandem mass spectrometry (LC-MS/MS) on immunoprecipitated CTAG1. Compare wild-type vs. mutated peptides (e.g., phosphorylation at Ser-130) in T-cell activation assays. Use molecular dynamics simulations to predict structural impacts of PTMs on HLA-A1 binding .

Q. What bioinformatics tools are recommended for analyzing CTAG1 (124-135) epitope conservation across cancer types?

  • Methodological Answer : Use the Cancer Genome Atlas (TCGA) RNA-seq data to assess CTAG1 expression in >30 cancer types via cBioPortal. For epitope conservation, apply Clustal Omega for multiple sequence alignment and NetMHCpan 4.1 to predict HLA-A1 binding affinity. Validate predictions with in vitro peptide-HLA binding assays .

Data Presentation and Reproducibility Guidelines

  • Tables/Figures : Avoid duplicating data in figures and tables. For IHC results, include high-resolution images (300 dpi) with scale bars and staining intensity quantitation .
  • Ethics : Disclose IRB approval for human samples and comply with ARRIVE guidelines for animal studies .
  • Data Sharing : Deposit raw sequencing data in GEO (Accession: GSEXXXXX) and antibody validation reports in CiteAb .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.